molecular formula C13H7N3O B14325384 Fluoren-9-one, 2-azido- CAS No. 101398-38-3

Fluoren-9-one, 2-azido-

Katalognummer: B14325384
CAS-Nummer: 101398-38-3
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: VUSLLJOVPDWXHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluoren-9-one, 2-azido- is an organic compound with the molecular formula C13H7N3O. It is a derivative of fluorenone, where an azido group (-N3) is attached to the second position of the fluorenone structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fluoren-9-one, 2-azido- typically involves the introduction of an azido group to the fluorenone structure. One common method is the reaction of fluorenone with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the selective formation of the azido derivative .

Industrial Production Methods: Industrial production of Fluoren-9-one, 2-azido- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Fluoren-9-one, 2-azido- .

Analyse Chemischer Reaktionen

Types of Reactions: Fluoren-9-one, 2-azido- undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, forming triazoles and other nitrogen-containing heterocycles.

    Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Fluoren-9-one, 2-azido- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and heterocycles.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of advanced materials, including polymers and dyes

Wirkmechanismus

The mechanism of action of Fluoren-9-one, 2-azido- involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism. The resulting triazole derivatives can interact with various molecular targets, including enzymes and receptors, leading to their biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Fluoren-9-one, 2-azido- is unique due to the presence of both the fluorenone core and the azido groupThe azido group enhances its utility in cycloaddition reactions, making it valuable in the synthesis of nitrogen-containing heterocycles and bioorthogonal chemistry .

Eigenschaften

CAS-Nummer

101398-38-3

Molekularformel

C13H7N3O

Molekulargewicht

221.21 g/mol

IUPAC-Name

2-azidofluoren-9-one

InChI

InChI=1S/C13H7N3O/c14-16-15-8-5-6-10-9-3-1-2-4-11(9)13(17)12(10)7-8/h1-7H

InChI-Schlüssel

VUSLLJOVPDWXHP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.